Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Overview
Description
Guanosine 5’-diphosphate disodium salt, also known as 5′-GDP-Na2, is a purine nucleotide . It is interconvertible to guanosine by the action of ectonucleotidases and by nucleoside phosphorylase into guanine . It is a potential iron mobilizer, which prevents the hepcidin-ferroportin interaction and modulates the interleukin-6 (IL-6)/stat-3 pathway .
Molecular Structure Analysis
The empirical formula of Guanosine 5’-diphosphate disodium salt is C10H13N5Na2O11P2 . The molecular weight is 487.16 . The structure of the compound can be represented by the SMILES string [Na+].[Na+].NC1=Nc2c(ncn2[C@@H]3OC@H(=O)OP(O)([O-])=O)C@@H[C@H]3O)C(=O)N1 .Chemical Reactions Analysis
Guanosine 5’-diphosphate disodium salt is used to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors . It is also used to study cell signaling processes mediated by guanine nucleotide exchange factors .Physical And Chemical Properties Analysis
Guanosine 5’-diphosphate disodium salt is a powder form substance . It is soluble in water at a concentration of 50 mg/mL, forming a clear, colorless solution . The storage temperature is -20°C .Scientific Research Applications
Neuroprotective Properties and Brain Disorders
- Guanosine has been identified as a purine nucleoside with neurotrophic and neuroprotective effects, preventing deleterious consequences of seizures, spinal cord injury, pain, mood disorders, and aging-related diseases like ischemia, Parkinson’s, and Alzheimer’s diseases. Its modulatory role in the central nervous system (CNS) includes interaction with glutamatergic and adenosinergic systems and modulation of calcium-activated potassium channels, highlighting its therapeutic potential in brain disorders (Lanznaster et al., 2016).
Role in Neuropathologies
- Further research on guanosine shows it acts as a neuroprotectant in various CNS diseases, including ischemic stroke, Alzheimer’s disease, Parkinson’s disease, spinal cord injury, nociception, and depression. It reduces neuroinflammation, oxidative stress, and excitotoxicity while exerting trophic effects on neuronal and glial cells, suggesting its importance in treating neuropathologies (Bettio et al., 2016).
Anticancer Potential
- Guanosine and its derivatives have been investigated for their anticancer properties. Studies involving the interaction of guanosine with cellular components suggest its potential in cancer therapy, particularly in the modulation of signaling pathways that influence cell growth and survival. Research in this area could lead to the development of new therapeutic strategies for cancer treatment (Düchler, 2012).
DNA Damage and Repair
- The role of guanosine in DNA damage and repair mechanisms has been explored, particularly in the context of oxidative stress and its implications in diseases. Reactive oxygen species (ROS) generated during cellular metabolism can lead to guanosine modifications, affecting DNA integrity and repair processes. Understanding these mechanisms is crucial for developing strategies to mitigate DNA damage and promote cellular health (Ohshima et al., 2006).
Future Directions
Guanosine 5’-diphosphate disodium salt continues to be a subject of interest in various research fields, particularly in studying the kinetics and characteristics of GTPases and cell signaling processes mediated by guanine nucleotide exchange factors . Its potential role as an iron mobilizer also presents interesting avenues for future research .
properties
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRRPRAEQUOAZ-FVALZTRZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228736 | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
CAS RN |
78101-74-3, 102783-74-4 | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078101743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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